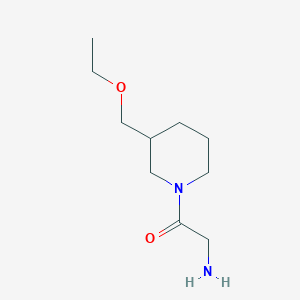

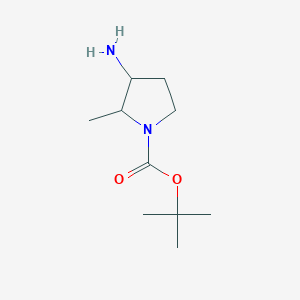

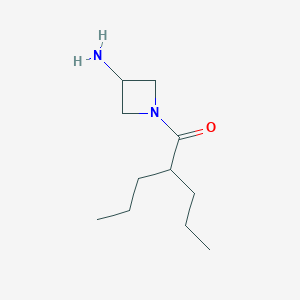

Tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate

Overview

Description

Molecular Structure Analysis

The molecular structure of tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate is not explicitly provided in the available resources .Chemical Reactions Analysis

Specific chemical reactions involving tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate are not detailed in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate are not explicitly provided in the available resources .Scientific Research Applications

Catalytic Synthesis Reactions

"Tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate" plays a crucial role in catalytic synthesis reactions. For instance, it has been utilized in a palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water. This process facilitates the switchable synthesis of polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines, which are significant for synthesizing complex molecular structures (Qiu, Wang, & Zhu, 2017).

Chiral Auxiliary Applications

Another pivotal application of this chemical is as a chiral auxiliary. It has been demonstrated in the synthesis and application of a new chiral auxiliary (Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate), showcasing its utility in enantiomerically pure synthesis processes. This includes its role in dipeptide synthesis and as a building block for various stereoselective transformations, indicating its importance in producing enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).

Pharmaceutical Intermediates

In pharmaceutical research, "Tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate" serves as an essential intermediate. A notable example is its economical synthesis from L-aspartic acid, optimized for industrial preparation. This highlights its role in the synthesis pathway of pharmaceutically active substances, underlining the importance of efficient and scalable production methods for such intermediates (Han, Li, Gu, Li, & Chen, 2018).

Asymmetric Synthesis of Amines

The compound also finds application in the asymmetric synthesis of amines, as demonstrated by the use of N-tert-Butanesulfinyl imines. These intermediates, derived from "Tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate," are crucial for producing a wide range of enantioenriched amines. This methodology is vital for synthesizing alpha-branched and alpha,alpha-dibranched amines, among other structures, showcasing the compound's utility in producing biologically active molecules (Ellman, Owens, & Tang, 2002).

NMR Tagging in Protein Research

Furthermore, "Tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate" has been employed as an NMR tag in high-molecular-weight systems for protein research. The introduction of O-tert-Butyltyrosine, derivatized from this compound, into proteins allows for the easy detection of tert-butyl groups in NMR spectroscopy. This application is pivotal in structural biology, enabling the study of protein-ligand interactions and protein dynamics with enhanced sensitivity and specificity (Chen, Kuppan, Lee, Jaudzems, Huber, & Otting, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-8(11)5-6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBDQHQZEPPWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-amino-2-methylpyrrolidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopropyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1472254.png)

![[2-(2-Bromophenyl)-ethoxy]-acetic acid](/img/structure/B1472269.png)